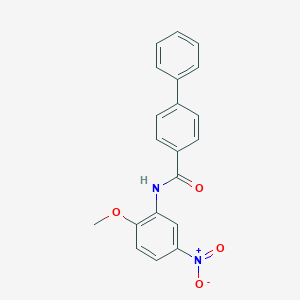

![molecular formula C15H16N2O3S B463798 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide CAS No. 197905-95-6](/img/structure/B463798.png)

4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide

説明

4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide is a chemical compound with the linear formula C15H16N2O3S . It’s part of a collection of rare and unique chemicals provided to early discovery researchers .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide, has been described in the literature . The process involves intramolecular cyclization rearrangement reactions .Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives has been studied using gas electron diffraction and quantum chemical methods . These studies predict the presence of two stable conformers .Chemical Reactions Analysis

Benzenesulfonamide derivatives have been evaluated for their anti-proliferative activity against various cancer cell lines . Some derivatives have shown significant inhibitory effects .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be found in chemical databases .作用機序

Target of Action

The primary target of 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a gene that is overexpressed in many solid tumors . The selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .

Mode of Action

The compound acts by inhibiting the hERG potassium channel. This leads to a prolonged action potential duration and QT interval, which can result in arrhythmias. The compound has also been found to inhibit the delayed rectifier potassium current (IKr) in cardiac myocytes.

Biochemical Pathways

The biochemical and physiological effects of 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide are mainly related to its ability to block the hERG potassium channel. This can lead to prolongation of the QT interval, which can result in arrhythmias. The compound has also been found to inhibit the IKr current in cardiac myocytes, which can further contribute to arrhythmias.

Pharmacokinetics

It is known that the compound is selectively inhibitory for ca ix . Cellular uptake on MDA-MB-231 cell lines were carried out using HPLC method on the three active compounds .

Result of Action

The compound has shown significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines . Moreover, three sulfonamides derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM and against CA II with IC 50 1.55–3.92 μM . Additionally, one of the derivatives was able to induce apoptosis in MDA-MB-231 with a significant increase in the annexin V-FITC percent .

Action Environment

It is known that the compound is selectively inhibitory for ca ix . This suggests that the compound’s action, efficacy, and stability may be influenced by the tumor microenvironment, which is typically characterized by hypoxia and a shift towards anaerobic glycolysis .

将来の方向性

特性

IUPAC Name |

4-[(4-ethoxyphenyl)methylideneamino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-2-20-14-7-3-12(4-8-14)11-17-13-5-9-15(10-6-13)21(16,18)19/h3-11H,2H2,1H3,(H2,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTCTROVJZKUSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1H-pyrrol-2-ylmethylene)amino]benzamide](/img/structure/B463717.png)

![2-{[(4-Bromo-3-chlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B463734.png)

![2-[(2-hydroxy-3-methoxybenzylidene)amino]-N-phenylbenzamide](/img/structure/B463735.png)

![4-Bromo-2-{[(2-hydroxy-5-methylphenyl)imino]methyl}phenol](/img/structure/B463750.png)

![N'-[4-(diethylamino)benzylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B463775.png)

![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-3-hydroxy-2-naphthohydrazide](/img/structure/B463777.png)

![2-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-5-(diethylamino)phenol](/img/structure/B463799.png)

![3-{[(2-Hydroxy-1-naphthyl)methylene]amino}benzonitrile](/img/structure/B463800.png)

![Propyl 4-[(3,5-dichloro-2-hydroxybenzylidene)amino]benzoate](/img/structure/B463806.png)

![3-[({3-nitro-2-methylphenyl}imino)methyl]-2-methyl-1H-indole](/img/structure/B463807.png)

![Propyl 4-{[(2-hydroxy-1-naphthyl)methylene]amino}benzoate](/img/structure/B463808.png)